Cas no 2034397-65-2 (N-2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl-4-(trifluoromethoxy)benzene-1-sulfonamide)

N-2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl-4-(trifluoromethoxy)benzene-1-sulfonamide structure
2034397-65-2 structure
Product Name:N-2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl-4-(trifluoromethoxy)benzene-1-sulfonamide
CAS No:2034397-65-2
MF:C17H14F3NO5S2
MW:433.421972751617
CID:6021637
PubChem ID:119101136
Update Time:2025-05-23

N-2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl-4-(trifluoromethoxy)benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl-4-(trifluoromethoxy)benzene-1-sulfonamide
    • BRGBSTKRYHWAJL-UHFFFAOYSA-N
    • Benzenesulfonamide, N-[2-(2-furanyl)-2-hydroxy-2-(3-thienyl)ethyl]-4-(trifluoromethoxy)-
    • AKOS026691984
    • F6506-0853
    • N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-4-(trifluoromethoxy)benzene-1-sulfonamide
    • N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-4-(trifluoromethoxy)benzenesulfonamide
    • 2034397-65-2
    • N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide
    • Inchi: 1S/C17H14F3NO5S2/c18-17(19,20)26-13-3-5-14(6-4-13)28(23,24)21-11-16(22,12-7-9-27-10-12)15-2-1-8-25-15/h1-10,21-22H,11H2
    • InChI Key: BRGBSTKRYHWAJL-UHFFFAOYSA-N
    • SMILES: C1(S(NCC(C2=CC=CO2)(O)C2C=CSC=2)(=O)=O)=CC=C(OC(F)(F)F)C=C1

Computed Properties

  • Exact Mass: 433.02654938g/mol
  • Monoisotopic Mass: 433.02654938g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 7
  • Complexity: 619
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 125Ų

Experimental Properties

  • Density: 1.487±0.06 g/cm3(Predicted)
  • Boiling Point: 571.3±60.0 °C(Predicted)
  • pka: 10.53±0.50(Predicted)

N-2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl-4-(trifluoromethoxy)benzene-1-sulfonamide Pricemore >>

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Additional information on N-2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl-4-(trifluoromethoxy)benzene-1-sulfonamide

Professional Introduction to N-2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl-4-(trifluoromethoxy)benzene-1-sulfonamide (CAS No. 2034397-65-2)

N-2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl-4-(trifluoromethoxy)benzene-1-sulfonamide, identified by its CAS number 2034397-65-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by the presence of multiple heterocyclic aromatic rings, which are known for their diverse biological activities and potential therapeutic applications.

The structural composition of N-2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl-4-(trifluoromethoxy)benzene-1-sulfonamide incorporates key pharmacophoric elements that make it a promising candidate for further investigation. The furan and thiophene moieties are particularly noteworthy, as they are frequently found in bioactive natural products and synthetic drugs. These heterocycles contribute to the compound's unique electronic properties and potential interactions with biological targets.

The presence of a hydroxyl group at the 2-position and a sulfonamide moiety at the 1-position further enhances the compound's versatility. The hydroxyl group can participate in hydrogen bonding, which is crucial for molecule-receptor interactions, while the sulfonamide group is a well-known pharmacophore that often enhances solubility and bioavailability. Additionally, the trifluoromethoxy substituent at the 4-position introduces electron-withdrawing effects, which can modulate the compound's reactivity and binding affinity.

In recent years, there has been a growing interest in developing novel therapeutic agents that leverage the structural features of heterocyclic compounds. N-2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl-4-(trifluoromethoxy)benzene-1-sulfonamide aligns with this trend, as it combines multiple pharmacologically relevant moieties into a single molecular framework. This design approach has been successful in generating compounds with enhanced pharmacological profiles.

The synthesis of N-2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yliumethyl) strong >)ethyl4-trifluoromethoxy)benzene1-sulfonamide is a testament to the advancements in synthetic organic chemistry. The multi-step synthesis typically involves functional group transformations such as nucleophilic substitution, condensation reactions, and protection-deprotection strategies. Each step must be carefully optimized to ensure high yield and purity, which are critical for subsequent biological evaluation.

The compound's potential biological activity has been explored in several preclinical studies. The combination of furan strong >, , hydroxyl, and sulfonamide groups suggests that it may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer effects. These hypotheses are supported by computational modeling studies that predict favorable interactions between the compound and target proteins. For instance, molecular docking simulations have indicated that this molecule could bind to enzymes involved in metabolic pathways relevant to various diseases.

In addition to its structural complexity, N.) exhibits interesting physicochemical properties. The presence of polar functional groups like hydroxyl and sulfonamide enhances its solubility in polar solvents, which is advantageous for formulation development. Furthermore, the electron-withdrawing nature of the trifluoromethoxy group influences its partition coefficients, potentially improving oral bioavailability.

The investigation into N.) has also prompted exploration into its derivatives. By modifying specific substituents or introducing new functional groups, researchers aim to fine-tune its biological activity and pharmacokinetic properties. Such derivative studies are essential for understanding structure/activity relationships and identifying lead compounds for further development.

The role of computational chemistry in the study of N.) cannot be overstated. Advanced computational techniques such as quantum mechanics (QM), molecular dynamics (MD), and machine learning (ML) have been instrumental in predicting and rationalizing its behavior. These tools help researchers design experiments more efficiently and interpret experimental data more accurately.

The future prospects for N.) are promising. As research continues to uncover new therapeutic targets and mechanisms, compounds like this one may find applications in treating complex diseases. Collaborative efforts between synthetic chemists, biologists, and pharmacologists will be crucial in translating preclinical findings into clinical reality.

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